molecular formula C9H9BrF3N B1406050 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline CAS No. 1369856-62-1

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline

Cat. No. B1406050
M. Wt: 268.07 g/mol
InChI Key: ZCPXZVOLWLUYAH-UHFFFAOYSA-N
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Description

“2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” is a chemical compound that has been used in various applications. For instance, 4-Bromo-N,N-dimethylaniline has been used as an internal standard in the determination of iodine present as iodide . 4-Bromo-2-(trifluoromethyl)aniline has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the bromination of aromatic amines has been used to synthesize 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline .


Molecular Structure Analysis

The molecular structure of “2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” can be represented by the formula BrC6H3(CF3)NH2 . The exact mass of the molecule is 238.955747 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” include a molecular weight of 240.02 g/mol . The compound has a boiling point of 109-110 °C/10 mmHg and a refractive index of n20/D 1.524 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline has been utilized in various synthesis processes. For instance, the title compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, was synthesized and characterized by X-ray diffraction, highlighting its structural properties in a monoclinic crystal system (Zeng Wu-lan, 2011).

  • Molecular Conformation : The influence of crystal environment on molecular conformation was studied in compounds like p-bromo-N-(p-dimethylaminobenzylidene)aniline, showing different molecular conformations in the same crystal phase, indicating the impact of crystal packing effects (M. Ahmet, J. Silver, & A. Houlton, 1994).

Chemical Properties and Applications

Advanced Materials and Catalysis

Safety And Hazards

“2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline” is considered hazardous. It is toxic in contact with skin, harmful if swallowed, and harmful if inhaled. It can cause skin irritation and serious eye irritation .

properties

IUPAC Name

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N/c1-14(2)8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPXZVOLWLUYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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